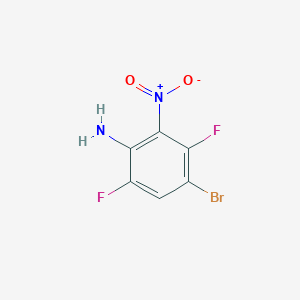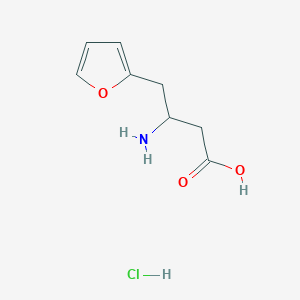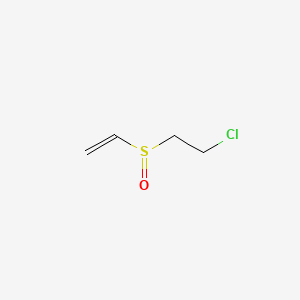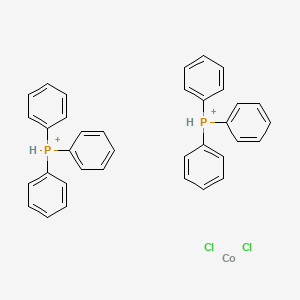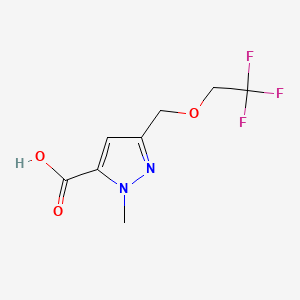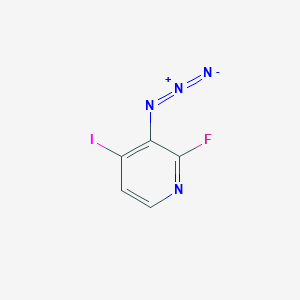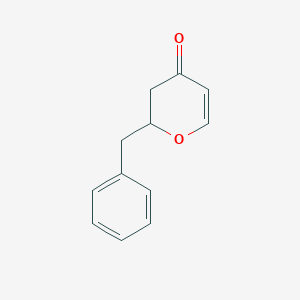
2-Benzyl-2,3-dihydropyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2,3-dihydropyran-4-one is a chemical compound belonging to the class of pyranones Pyranones are six-membered cyclic esters with conjugated double bonds, which exhibit reactivity similar to lactones and 1,3-dienes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3-dihydropyran-4-one can be achieved through various methods. One efficient method involves the intermolecular [4+2] cycloaddition reaction between epoxides and 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and predominantly yields trans diastereomers. For instance, treating styrene oxide with 3-ethoxy-2-phenylcyclobutanone in the presence of boron trifluoride etherate at room temperature produces 2-benzyl-2,3-dihydro-3-phenylpyran-4-one in 76% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
2-Benzyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
2-Benzyl-2,3-dihydropyran-4-one has several scientific research applications:
作用機序
The mechanism of action of 2-Benzyl-2,3-dihydropyran-4-one involves its interaction with molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) are susceptible to nucleophilic attack, while the C-3 and C-5 positions are vulnerable to electrophilic attack . These interactions facilitate various chemical transformations and biological activities.
類似化合物との比較
Similar Compounds
2,3-Dihydro-4-pyranone: A key synthon for biologically active molecules.
2-Pyrone and its derivatives: Known for their antimicrobial, antiviral, and cytotoxic properties.
3,4-Dihydropyran-2-ones: Popular due to their biological activity and usefulness in organic synthesis.
Uniqueness
2-Benzyl-2,3-dihydropyran-4-one is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-benzyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChIキー |
DGXDLIUPABHAJU-UHFFFAOYSA-N |
正規SMILES |
C1C(OC=CC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



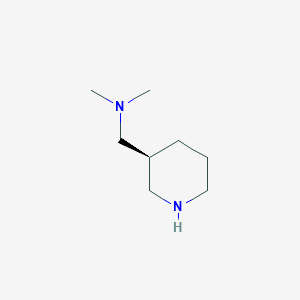
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
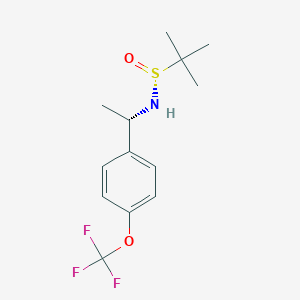
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)

